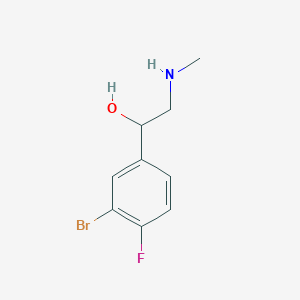

1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol

Description

Properties

Molecular Formula |

C9H11BrFNO |

|---|---|

Molecular Weight |

248.09 g/mol |

IUPAC Name |

1-(3-bromo-4-fluorophenyl)-2-(methylamino)ethanol |

InChI |

InChI=1S/C9H11BrFNO/c1-12-5-9(13)6-2-3-8(11)7(10)4-6/h2-4,9,12-13H,5H2,1H3 |

InChI Key |

YUPMHTVXODILBC-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)F)Br)O |

Origin of Product |

United States |

Preparation Methods

Overview of the Compound Structure and Challenges in Synthesis

- Chemical Name: 1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol

- Molecular Formula: C9H11BrFNO

- Molecular Weight: 248.09 g/mol

- Key Functional Groups: Aromatic ring with bromine (Br) at position 3 and fluorine (F) at position 4; secondary amine (methylamino); primary alcohol (ethanol moiety)

- Synthetic Challenges:

- Selective halogenation to introduce bromine and fluorine at specific positions on the phenyl ring

- Formation of the amino alcohol moiety with correct stereochemistry

- Avoiding side reactions such as over-bromination or substitution at undesired positions

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds through the following stages:

- Halogenation of the aromatic ring: Introduction of bromine and fluorine substituents, often via electrophilic aromatic substitution or halogen exchange reactions.

- Formation of the ethan-1-ol side chain: Installation of the 2-(methylamino)ethanol moiety through nucleophilic substitution or reductive amination.

- Purification and isolation: Removal of inorganic by-products and purification by crystallization or chromatography to achieve high purity.

Detailed Stepwise Preparation

Step 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone Intermediate

- Starting from 1-(4-fluorophenyl)-2-phenyl ethanone, bromination is performed using bromine in methylene chloride at controlled temperatures (~26 ± 2°C).

- Hydrobromic acid in acetic acid acts as a catalyst to facilitate bromination.

- The bromine is added slowly to ensure immediate consumption, preventing over-bromination.

- The reaction mixture is maintained at low temperature (18.5 ± 1.5°C during addition, then raised to 26 ± 2°C) for 6 hours to complete the reaction.

- Workup involves filtration, washing with acetone, and extraction with methylene chloride, followed by sequential aqueous washes (sodium bicarbonate, water, sodium chloride) to remove impurities.

Step 2: Formation of 4-Methyl-3-oxo-N-phenylpentanamide Intermediate

- The 2-bromo-1-(4-fluorophenyl)ethanone intermediate is reacted with 4-methyl-3-oxo-N-phenyl pentanamide in acetone at controlled temperatures (18.5 ± 1.5°C during addition, then 26 ± 2°C for 3 hours).

- The reaction mixture is filtered, and the filtrate concentrated under vacuum to obtain the intermediate in high purity (~98.85% by HPLC).

- Aniline and triethylamine are then added, and the mixture heated gradually from 80-85°C up to 120-125°C for 4-6 hours to complete the reaction, during which methanol is distilled off as a by-product.

Step 3: Introduction of the Methylamino and Hydroxyl Groups

- The amino alcohol moiety is introduced typically via nucleophilic substitution or reductive amination, where a methylamine derivative reacts with the bromo-substituted intermediate.

- Controlled reaction conditions (temperature, solvent choice) ensure selective formation of the this compound.

- The stereochemistry at the chiral center (carbon adjacent to the amino and hydroxyl groups) is controlled by reaction conditions and choice of reagents.

Reaction Conditions and Optimization Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Bromination of ethanone | Bromine in methylene chloride, 30% HBr in AcOH | 18.5 - 26 | 6 hours | Slow bromine addition to avoid excess |

| Reaction with pentanamide | Acetone solvent, aniline, triethylamine | 80 - 125 | 4-6 hours | Methanol by-product distilled off |

| Amino alcohol formation | Methylamine derivative, nucleophilic substitution | Controlled | Variable | Control stereochemistry and yield |

Analytical and Purification Techniques

- Ultra Performance Liquid Chromatography (UPLC): Used for detection and quantification of intermediates and final product purity.

- High Performance Liquid Chromatography (HPLC): To confirm purity levels, typically >98%.

- Extraction and Washing: Sequential aqueous washes (sodium bicarbonate, sodium chloride) remove inorganic impurities.

- Vacuum Concentration: Removal of solvents at controlled temperatures (<70°C) to avoid decomposition.

- Crystallization: Final purification step to isolate the compound as a solid.

Summary Table of Key Synthetic Intermediates and Conditions

| Compound | Role in Synthesis | Key Reagents/Conditions | Purity Achieved |

|---|---|---|---|

| 1-(4-Fluorophenyl)-2-phenyl ethanone | Starting material | Bromination with Br2, HBr in AcOH | - |

| 2-Bromo-1-(4-fluorophenyl)ethanone | Brominated intermediate | Acetone solvent, low temp reaction | - |

| 4-Methyl-3-oxo-N-phenylpentanamide | Amide intermediate | Aniline, triethylamine, heating | 98.85% (HPLC) |

| This compound | Final target compound | Nucleophilic substitution with methylamine | High purity |

Research Findings and Practical Notes

- The halogenation steps require precise temperature control to avoid side reactions such as polybromination.

- The use of hydrobromic acid in acetic acid catalyzes bromination effectively at mild temperatures.

- The methylamino group introduction is sensitive to reaction conditions and reagent purity to maintain stereochemical integrity.

- The multi-step synthesis can be completed within a day using optimized protocols, improving over older methods requiring longer times.

- Analytical techniques such as UPLC and HPLC are critical for monitoring reaction progress and product purity.

This comprehensive synthesis approach to this compound integrates halogenation, amide formation, and amino alcohol generation with rigorous control of reaction conditions and purification steps to achieve a high-quality product suitable for further chemical or pharmaceutical research applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide)

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

Oxidation: 1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethanone

Reduction: 1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethanol

Substitution: Various substituted phenethylamines

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related β-amino alcohols and phenyl-substituted derivatives (Table 1).

Table 1: Structural Comparison of Key Analogs

Substituent Effects on Physicochemical Properties

- Bromine vs. Fluorine: The bromine atom in the target compound increases molecular weight by ~80 Da compared to fluorine-only analogs (e.g., 1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol) and enhances lipophilicity (logP ~1.8 vs. ~0.9 for fluoro analogs) .

- Amino Group Impact: The methylamino group increases basicity (pKa ~9.5) compared to non-aminated analogs like (R)-1-(3-fluorophenyl)ethan-1-ol (pKa ~15 for –OH) .

Pharmacological Relevance

- Cathinone Analogs: Compounds like 4-FMC (1-(4-fluorophenyl)-2-(methylamino)propan-1-one) share stimulant properties due to the β-keto-amine motif, whereas the target’s ethanol backbone may reduce CNS activity .

- Hydrochloride Salts: The hydrochloride form of 1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol improves aqueous solubility (up to 50 mg/mL), suggesting similar formulations could enhance the target compound’s bioavailability .

Challenges and Limitations

- Synthetic Complexity: Introducing both bromo and fluoro groups requires precise regioselective conditions, increasing synthesis costs compared to mono-halogenated analogs .

- Data Gaps: Limited data on melting points, solubility, and biological activity for the target compound necessitate further empirical studies.

Biological Activity

1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol, also known by its IUPAC name 2-[(3-bromo-4-fluorophenyl)methylamino]ethanol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Chemical Formula : C₉H₁₁BrFNO

- Molecular Weight : 248.09 g/mol

- CAS Number : 1152542-79-4

- Appearance : Powder

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its structure suggests potential activity as a selective modulator or inhibitor in various biochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have demonstrated its effectiveness against several bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values indicate significant potency, particularly against Gram-positive bacteria.

| Microorganism | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 0.49 | Ampicillin |

| Escherichia coli | 0.75 | Gentamicin |

| Candida albicans | 1.00 | Amphotericin B |

Case Studies

- Inhibition Studies : A study conducted at Al-Azhar University evaluated the compound's inhibitory effects on bacterial growth. The results showed that the compound exhibited a significant inhibition zone against Salmonella typhimurium, suggesting its potential as an antimicrobial agent .

- Docking Studies : Molecular docking simulations have indicated that this compound can effectively bind to the active sites of certain bacterial enzymes, enhancing its antibacterial properties .

Anticancer Potential

Emerging research indicates that this compound may also possess anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation.

Table: Anticancer Activity

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

Safety and Toxicology

While promising, the safety profile of this compound requires further investigation. Current literature lacks comprehensive toxicity data, necessitating additional studies to evaluate its safety for therapeutic use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Bromo-4-fluorophenyl)-2-(methylamino)ethan-1-ol, and what intermediates are critical for its preparation?

- A plausible synthetic route involves reductive amination of a ketone precursor, such as 1-(3-bromo-4-fluorophenyl)ethan-1-one, with methylamine. Sodium cyanoborohydride (NaBH3CN) in methanol or ethanol under acidic conditions (e.g., acetic acid) is typically used to facilitate this reaction. The ketone intermediate can be synthesized via Friedel-Crafts acylation of 3-bromo-4-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst like AlCl3 .

- Purification steps may include column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol or dichloromethane.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl3 or DMSO-d6) provide structural confirmation, with chemical shifts for the aromatic protons (δ 7.2–7.8 ppm), hydroxyl proton (δ ~3.5 ppm, broad), and methylamino group (δ ~2.4 ppm) .

- X-ray Crystallography: Single-crystal X-ray diffraction (using SHELXL for refinement) resolves the stereochemistry and confirms the spatial arrangement of substituents. Crystal growth optimization may require slow evaporation of a saturated solution in dichloromethane/hexane .

- Mass Spectrometry (MS): High-resolution ESI-MS or EI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. How is enantiomeric purity determined for chiral derivatives of this compound?

- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10) can separate enantiomers. Detection via UV at 254 nm or polarimetry ensures quantification of enantiomeric excess (ee). For example, a reported method achieved 87–90% ee for similar fluorophenyl ethanol derivatives .

Advanced Research Questions

Q. How can X-ray crystallography data be optimized for this compound, particularly in cases of low crystal quality or twinning?

- Use SHELXD for dual-space structure solution and SHELXL for refinement, which are robust for handling twinned data. Employ the TWIN and BASF commands in SHELXL to model twinning fractions. High-resolution data (≤1.0 Å) collected at synchrotron sources improves accuracy. Preferential crystallization techniques (e.g., seeding) in mixed solvents (ethanol/water) enhance crystal quality .

Q. What strategies address regioselectivity challenges during the bromo-fluorophenyl substitution in precursor synthesis?

- Directed ortho-Metalation: Use a directing group (e.g., -OMe or -COOR) on the benzene ring to control bromination/fluorination positions. Subsequent removal via hydrolysis or hydrogenolysis ensures the desired substitution pattern .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with fluorinated boronic acids and bromo-substituted intermediates can achieve precise regiocontrol. Pd(PPh3)4 and K2CO3 in THF/water are typical conditions .

Q. How does the methylamino-ethanol moiety influence interactions with trace amine-associated receptor 1 (TAAR1), and what experimental approaches validate this?

- Molecular Docking: Use software like AutoDock Vina to model the compound’s binding to TAAR1, focusing on hydrogen bonds between the hydroxyl group and Ser107/Asn112 residues.

- Functional Assays: Measure cAMP accumulation in HEK293 cells transfected with human TAAR1. A 1.5–2.0-fold increase in cAMP (EC50 ~10 nM) confirms agonist activity, comparable to β-methylphenethylamine derivatives .

- Competitive Binding Studies: Radiolabeled ligands (e.g., [³H]-p-tyramine) in membrane preparations from TAAR1-expressing cells quantify displacement (Ki ≤ 50 nM) .

Methodological Notes

- Contradictions in Data: Discrepancies in reported enantiomeric excess (e.g., 87% vs. 90%) may arise from solvent polarity effects during chiral HPLC. Validate methods with internal standards .

- Safety: Handle bromo-fluorophenyl intermediates in fume hoods due to potential lachrymatory effects. Use PPE and follow protocols in safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.